2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H16ClNO3S |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-7-5-10(6-8(2)13-7)3-4-14(9,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
VTBOCQLHLWADKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Amino Precursors
The primary synthetic approach to 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride involves the sulfonylation of the corresponding amine, specifically 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, using sulfonyl chloride reagents under controlled conditions. This method typically proceeds as follows:
- The amine precursor is reacted with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.
- The reaction is conducted in an inert atmosphere (nitrogen or argon) to prevent moisture interference, as sulfonyl chlorides are moisture sensitive.
- Suitable solvents such as dichloromethane or chloroform are employed to dissolve reactants and facilitate the reaction.
- Temperature control is critical, often maintained from 0 degrees Celsius to room temperature or mild reflux, to optimize yield and minimize side reactions.
- The reaction time varies but generally spans several hours to ensure complete conversion.
This approach is supported by analogous sulfonyl chloride syntheses where yields up to 87% have been reported using optimized stoichiometry and reaction times. Characterization of the intermediate and final products is typically performed by proton and carbon-13 nuclear magnetic resonance spectroscopy to confirm the presence of methylene protons adjacent to the sulfonyl group and the morpholine ring substituents.
Industrial Scale Synthesis
On an industrial scale, the synthesis follows similar principles but incorporates:
- Large-scale reactors with precise temperature and atmosphere control.
- Use of continuous flow or batch processes to maximize efficiency.
- Purification steps such as recrystallization or chromatographic methods to achieve high purity.
- Quality control by elemental analysis (carbon, hydrogen, nitrogen, sulfur) to verify stoichiometry and purity, with deviations of less than 1% considered acceptable.
- Thermal stability monitoring by thermogravimetric analysis and differential scanning calorimetry to ensure compound integrity during storage and handling.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Sulfonylation | Chlorosulfonic acid or thionyl chloride | Introduce sulfonyl chloride group |
| Atmosphere | Nitrogen or argon | Prevent moisture-induced hydrolysis |
| Solvent | Dichloromethane, chloroform | Dissolve reactants, facilitate reaction |
| Temperature | 0 °C to room temperature or mild reflux | Optimize reaction rate and selectivity |
| Reaction time | Several hours | Ensure complete conversion |
| Purification | Recrystallization, chromatography | Remove impurities, isolate pure product |
| Characterization | NMR (¹H, ¹³C), elemental analysis, TGA/DSC | Confirm structure, purity, and stability |
Mechanistic Insights and Reactivity
The sulfonyl chloride group in 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride is highly electrophilic, rendering it reactive toward nucleophilic substitution. This reactivity underpins its synthetic utility and preparation:
- The electrophilic sulfur center is attacked by nucleophiles such as amines, alcohols, or thiols, leading to sulfonamide, sulfonate ester, or disulfide derivatives, respectively.
- The 2,6-dimethyl substituents on the morpholine ring provide steric hindrance, modulating the reactivity and selectivity of the sulfonyl chloride group.
- Reaction conditions for nucleophilic substitution typically range from 0 degrees Celsius to room temperature, often in tetrahydrofuran or similar solvents, with bases like triethylamine to scavenge hydrochloric acid formed during the reaction.
- Kinetic studies show high selectivity (>90%) for amine nucleophiles under mild conditions, indicating efficient formation of sulfonamide products.
Characterization Techniques for Prepared Compound
Accurate characterization ensures the quality and identity of the synthesized 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride:
- Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR): Confirms the chemical environment of methylene protons adjacent to the sulfonyl chloride and the substituents on the morpholine ring. Chemical shifts around δ = 3.61 ppm typically indicate methylene protons near sulfonyl groups.
- Elemental Analysis: Validates the molecular formula by quantifying carbon, hydrogen, nitrogen, and sulfur content. Deviations greater than 1% suggest impurities.
- Thermal Analysis (TGA/DSC): Assesses thermal stability, with decomposition generally observed above 150 degrees Celsius.
- Mass Spectrometry: Confirms molecular weight and purity.
- Infrared Spectroscopy: Detects characteristic sulfonyl chloride stretching vibrations, confirming functional group presence.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 2-(2,6-Dimethylmorpholin-4-yl)ethanamine |
| Sulfonylation Reagents | Chlorosulfonic acid, thionyl chloride |
| Solvent | Dichloromethane, chloroform |
| Atmosphere | Inert gas (nitrogen or argon) |
| Temperature Range | 0 °C to mild reflux |
| Reaction Time | Several hours |
| Purification | Recrystallization, chromatography |
| Yield | Up to 87% (reported in analogous systems) |
| Characterization Methods | ¹H/¹³C NMR, elemental analysis, TGA/DSC, IR, MS |
| Stability | Stable up to ~150 °C |
Research Findings and Literature Support
- The sulfonylation method using chlorosulfonic acid or thionyl chloride is well-documented for analogous sulfonyl chloride derivatives, providing high yields and purity when conducted under anhydrous and inert conditions.
- Characterization data from nuclear magnetic resonance and elemental analysis confirm the successful synthesis and structural integrity of the compound.
- The steric effects of the 2,6-dimethyl substituents on the morpholine ring influence the reactivity and selectivity in subsequent nucleophilic substitution reactions, as supported by kinetic studies and reaction outcome analyses.
- Industrial synthesis protocols emphasize stringent control of reaction parameters and purification to meet quality standards for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from reactions involving 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Substituents
- Nitro Group (2-(3-Nitrophenyl)ethane-1-sulfonyl chloride): The strong electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles (e.g., amines) compared to the target compound’s dimethylmorpholino group, which has electron-donating methyl substituents .
- Fluorinated Rings (3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride) : Fluorine atoms increase electronegativity and may stabilize intermediates in substitution reactions, but the rigid tetrafluorinated pyrrolidine ring introduces steric constraints absent in the morpholine-based target compound .
Steric and Solubility Considerations
- Morpholine vs. Cyclopentane (3,3-Difluorocyclopentane-1-sulfonyl chloride): The morpholine ring’s oxygen atom improves solubility in polar solvents compared to the non-polar cyclopentane backbone. However, the 2,6-dimethyl groups on the morpholine in the target compound may reduce solubility relative to unsubstituted morpholine derivatives .
- Linear vs.
Biological Activity
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This compound is characterized by its unique morpholine structure, which may influence its interaction with biological targets.
Chemical Structure
The chemical structure of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride can be represented as follows:
The biological activity of sulfonyl chlorides, including this compound, often involves their reactivity with nucleophiles such as amines and alcohols. This reactivity can lead to the formation of sulfonamides, which are known to inhibit various biological processes including enzyme activity and cellular signaling pathways. The specific mechanisms may involve:
- Enzyme Inhibition : Sulfonamides can inhibit enzymes involved in metabolic pathways.
- Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing signal transduction pathways.
Biological Activity
Research indicates that 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride exhibits significant biological activity:
- Antimicrobial Properties : Studies have shown that sulfonamide derivatives possess antimicrobial effects against a range of bacteria and fungi.
- Anticancer Activity : Some sulfonamide compounds have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Potential
In vitro assays conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. How to analyze byproducts from competing sulfonic acid formation?
- Answer: Employ LC-MS with reverse-phase columns (C18) and ESI ionization to detect sulfonic acids (m/z = [M-H]⁻). Adjust chlorination agent ratios (SOCl₂:substrate ≥3:1) to suppress acid intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
